N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide
Description
N-(5-Chloropyridin-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 4-position of the benzenesulfonamide moiety. This compound has garnered attention due to its structural similarity to nicotinic acetylcholine receptor (nAChR) agonists, particularly for its potent analgesic properties in preclinical studies . The chlorine and methoxy substituents are critical for electronic modulation and hydrogen-bonding interactions, which influence receptor binding and pharmacokinetic behavior.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-10-3-5-11(6-4-10)19(16,17)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSOFLPGRISHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332923 | |
| Record name | N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333442-20-9 | |
| Record name | N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide is relevant to methods of treatment of diseases and inhibition of adverse physiological events . The diseases include, but are not limited to, cancer and gouty arthritis. Cancers include, but are not limited to, bone marrow dyscrasias, breast (ductal and lobular) cancer, cervical cancer, colon cancer, leukemia, lung (small cell and non-small cell) cancer, lymphoma, melonoma, mouth and tongue cancer, neuroblastoma (including pediatric neuroblastoma), pancreatic cancer, prostate cancer, rectal cancer, renal cancer, sarcoma, stomach cancer, uterine cancer, and cancers resulting from the metastasis of disease from these areas .
One embodiment of the invention is related to amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide . Another embodiment pertains to substantially amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide . Still another embodiment pertains to amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide having substantial chemical purity .
N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide binds to the colchicine site of tubulin β-subunits and inhibits the polymerization of tubulin . Accordingly, the compound is useful as a drug for treating diseases in a mammal which are caused or exacerbated by polymerization of tubulin .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Pyridine Core Derivatives
- N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide Substituents: 5-Br (pyridine), 2-OCH3 (pyridine), 2,4-F (benzene). Properties: Bromine increases molecular weight and polarizability compared to chlorine.
- N-(5-Chloropyridin-2-yl)-4-Ethoxy-2,5-Dimethylbenzene-1-Sulfonamide Substituents: 4-OCH2CH3 (replacing methoxy), 2,5-CH3 (benzene). Properties: Ethoxy increases lipophilicity, while methyl groups introduce steric hindrance.
Phenyl Core Derivatives
- N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Substituents: 5-Cl, 2-OCH3 (phenyl ring). Retains sulfur-containing bioactivity (e.g., herbicidal, anti-convulsant) but with distinct target specificity .
Complex Heterocyclic Derivatives
- 5-Chloro-2-Methoxy-N-(2-Methyl[1,2,4]Triazolo[1,5-a]Pyridin-8-yl)Benzene-1-Sulfonamide
Substituent Effects on Pharmacological Profiles
Key Research Findings
- Analgesic Superiority : The 5-chloropyridin-2-yl group in this compound demonstrated superior analgesic efficacy compared to phenyl or brominated analogs, likely due to optimized nAChR interactions .
- Target Selectivity : KN-93, a structurally complex methoxybenzenesulfonamide, inhibits CaMKII, highlighting the scaffold’s versatility in targeting diverse pathways .
- SAR Insights : Ethoxy and methyl substitutions in screening compounds (e.g., ) suggest tunability for ADMET optimization without losing core pharmacophore activity.
Biological Activity
N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the chloropyridine moiety and the methoxy group contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Sulfonamides, including this compound, are recognized for their antibacterial properties. These compounds inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. Research has shown that similar sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Candida albicans | Weak |
In a study assessing the antimicrobial efficacy of related compounds, this compound demonstrated promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and urease. In vitro studies have indicated that this compound can effectively inhibit these enzymes, which are crucial for certain metabolic pathways in pathogens.
| Enzyme | Inhibition Type |
|---|---|
| Carbonic Anhydrase | Competitive |
| Urease | Non-competitive |
These findings suggest that this compound may have therapeutic applications in treating diseases associated with these enzymes .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving a structurally similar compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines through mechanisms involving microtubule disruption .
- Inflammatory Response Modulation : Another area of interest is the modulation of inflammatory responses. Compounds similar to this compound have been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
